molecular formula C10H12O3 B014931 4-(3,4-Dihydroxyphenyl)butan-2-one CAS No. 61152-62-3

4-(3,4-Dihydroxyphenyl)butan-2-one

Cat. No.: B014931
CAS No.: 61152-62-3
M. Wt: 180.2 g/mol
InChI Key: QIZQZQCADPIVCI-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)butan-2-one, also known as raspberry ketone, is a naturally occurring phenolic compound. It is primarily found in raspberries and is responsible for their characteristic aroma. The compound has a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It has gained significant attention due to its potential health benefits and applications in various fields.

Mechanism of Action

Target of Action

4-(3,4-Dihydroxyphenyl)butan-2-one is a compound isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis It is known to exhibit antioxidant and anti-inflammatory activity , suggesting that it may interact with targets involved in oxidative stress and inflammation.

Mode of Action

Its antioxidant and anti-inflammatory properties suggest that it may interact with its targets to mitigate oxidative stress and inflammation

Biochemical Pathways

Given its antioxidant and anti-inflammatory properties , it can be inferred that this compound may influence pathways related to oxidative stress and inflammation

Result of Action

Its known antioxidant and anti-inflammatory activities suggest that it may help to reduce oxidative stress and inflammation at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

4-(3,4-Dihydroxyphenyl)butan-2-one plays a crucial role in various biochemical reactions, particularly due to its antioxidant and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound modulates gene expression by affecting transcription factors such as activator protein 1 (AP-1) and NF-κB . These interactions lead to changes in the expression of genes involved in inflammation, oxidative stress, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of COX and LOX enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, this compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . Activation of AMPK leads to increased fatty acid oxidation and glucose uptake, contributing to its potential anti-obesity effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory activities over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic parameters . At higher doses, potential toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism . It interacts with enzymes such as AMPK and acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and decreased lipogenesis . Additionally, this compound influences glucose metabolism by enhancing glucose uptake and utilization in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4 (GLUT4), facilitating its uptake into cells . The compound also binds to plasma proteins, which aids in its distribution throughout the body . These interactions contribute to its localization and accumulation in specific tissues, including adipose tissue and the liver .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it exerts its effects on cellular metabolism and signaling pathways . Additionally, this compound can be found in the mitochondria, where it influences energy production and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3,4-Dihydroxyphenyl)butan-2-one can be synthesized through several methods. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by hydrogenation . Another method includes the use of solid acid catalysts, such as acid-activated Montmorillonite clay, for the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation. Specifically, it can be isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis . This method is considered eco-friendly and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)butan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(3,4-Dihydroxyphenyl)butan-2-one can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its combination of the dihydroxyphenyl group and the butan-2-one moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQZQCADPIVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436633
Record name 4-(3,4-dihydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61152-62-3
Record name 4-(3,4-dihydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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